molecular formula C21H15Br2N3O B5692864 2-(4-bromophenyl)-3-{[(E)-(4-bromophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one

2-(4-bromophenyl)-3-{[(E)-(4-bromophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B5692864
M. Wt: 485.2 g/mol
InChI Key: GKKGFCWPVAMQPU-ZMOGYAJESA-N
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Description

2-(4-bromophenyl)-3-{[(E)-(4-bromophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-3-{[(E)-(4-bromophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-bromobenzaldehyde with 2-amino-3-(4-bromophenyl)-quinazolin-4(1H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions may lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 2-(4-bromophenyl)-3-{[(E)-(4-bromophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one would depend on its interaction with biological targets.

Medicine

In medicine, compounds similar to this one have shown promise in the development of new therapeutic agents. They may exhibit anti-inflammatory, analgesic, or antitumor activities, making them potential candidates for drug development.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-{[(E)-(4-bromophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-{[(E)-(4-chlorophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one
  • 2-(4-fluorophenyl)-3-{[(E)-(4-fluorophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one
  • 2-(4-methylphenyl)-3-{[(E)-(4-methylphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

The uniqueness of 2-(4-bromophenyl)-3-{[(E)-(4-bromophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one lies in its specific substitution pattern and the presence of bromine atoms. These features may confer distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atoms can participate in unique interactions and reactions, potentially leading to novel properties and applications.

Properties

IUPAC Name

2-(4-bromophenyl)-3-[(E)-(4-bromophenyl)methylideneamino]-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Br2N3O/c22-16-9-5-14(6-10-16)13-24-26-20(15-7-11-17(23)12-8-15)25-19-4-2-1-3-18(19)21(26)27/h1-13,20,25H/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKGFCWPVAMQPU-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)N=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)/N=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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